molecular formula C6H10ClN3O2 B2767349 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride CAS No. 1255718-20-7

4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride

Cat. No.: B2767349
CAS No.: 1255718-20-7
M. Wt: 191.62
InChI Key: UHLFJHYFXFEWJW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that the compound may interact with cellular targets involved in cancer progression.

Mode of Action

It’s known that triazole derivatives can interact with various biological targets through hydrogen bonding, dipole interactions, and π-π stacking . These interactions can lead to changes in cellular processes, potentially contributing to the compound’s observed effects.

Biochemical Pathways

Given the compound’s potential anticancer activity , it may influence pathways related to cell proliferation, apoptosis, or other processes relevant to cancer biology.

Result of Action

In vitro cytotoxic evaluation of similar compounds has indicated that some exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . These results suggest that 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride may have similar effects, although direct evidence is lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride typically involves the reaction of 4-(1H-1,2,4-Triazol-1-yl)butanoic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of the final product through recrystallization or other purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride is unique due to its specific structure, which includes a triazole ring attached to a butanoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Biological Activity

4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride (CAS 1255718-20-7) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₆H₁₀ClN₃O₂
  • Molecular Weight : 191.62 g/mol

This triazole derivative is characterized by the presence of a butanoic acid moiety and a triazole ring, which are known to influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The triazole ring can be synthesized through cyclization reactions involving hydrazines and various carbonyl compounds. The specific synthetic routes may vary based on the desired purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. In a study evaluating various triazole derivatives against cancer cell lines, it was found that certain compounds exhibited significant cytotoxic effects. For instance:

  • Cytotoxicity : Evaluations against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines demonstrated IC₅₀ values ranging from 15.6 to 23.9 µM for some hybrids derived from similar structures . This indicates that modifications to the triazole structure can enhance anticancer activity.

The mechanism by which these compounds exert their anticancer effects often involves:

  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells, leading to reduced cell proliferation.
  • Selective Toxicity : Notably, certain derivatives demonstrated low toxicity towards normal cells (e.g., RPE-1), suggesting a favorable therapeutic window compared to conventional chemotherapeutics like doxorubicin .

Study on Triazole Derivatives

A significant study synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and evaluated their biological activity. The most potent compounds showed:

CompoundIC₅₀ (µM)Cancer Cell Line
Compound 215.6MCF-7
Compound 1418.3MCF-7
Doxorubicin19.7MCF-7

These results indicate that structural modifications can lead to improved efficacy against specific cancer types .

Additional Biological Activities

Beyond anticancer properties, compounds with similar structures have been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition .

Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c10-6(11)2-1-3-9-5-7-4-8-9;/h4-5H,1-3H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLFJHYFXFEWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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